1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one
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Overview
Description
1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one is a complex organic compound that features a piperazine ring, a pyridine moiety, and an octanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one typically involves multiple steps:
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Ethenylation: The pyridine moiety is then subjected to ethenylation to introduce the ethenyl group.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately, often through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reaction: The pyridine-ethenyl compound is then coupled with the piperazine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Attachment of the Octanone Chain: Finally, the octanone chain is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyridine or piperazine rings.
Reduction: Reduced forms of the ethenyl group or the carbonyl group in the octanone chain.
Substitution: Substituted derivatives at the piperazine ring.
Scientific Research Applications
1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a serotonin reuptake inhibitor, which could make it useful in the treatment of depression and anxiety disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one involves its interaction with molecular targets such as serotonin transporters. By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft, thereby enhancing neurotransmission and exerting antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[2-(4-pyridyl)ethenyl]benzene: Similar in structure but lacks the piperazine and octanone moieties.
1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene: Contains multiple pyridine rings but differs in the overall structure and functional groups.
Uniqueness
1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one is unique due to its combination of a piperazine ring, a pyridine moiety, and an octanone chain. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
CAS No. |
823216-43-9 |
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Molecular Formula |
C25H33N3O |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-[4-[4-(2-pyridin-2-ylethenyl)phenyl]piperazin-1-yl]octan-1-one |
InChI |
InChI=1S/C25H33N3O/c1-2-3-4-5-6-10-25(29)28-20-18-27(19-21-28)24-15-12-22(13-16-24)11-14-23-9-7-8-17-26-23/h7-9,11-17H,2-6,10,18-21H2,1H3 |
InChI Key |
LDGXIVHUUOTZPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=CC3=CC=CC=N3 |
Origin of Product |
United States |
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